- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225

Cas no 959-33-1 (4-Methoxychalcone)

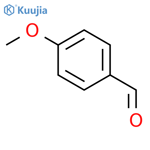

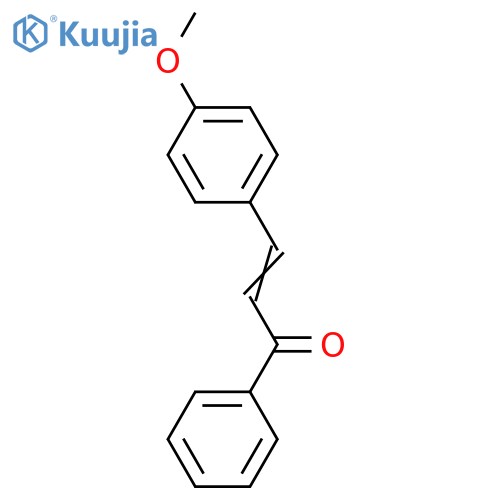

4-Methoxychalcone structure

Nome do Produto:4-Methoxychalcone

4-Methoxychalcone Propriedades químicas e físicas

Nomes e Identificadores

-

- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one

- 4-METHOXYBENZYLIDENEACETOPHENONE

- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE

- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE

- 2-(P-ANISAL)ACETOPHENONE

- 2-(P-ANISYLIDENE)ACETOPHENONE

- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE

- 2-(4-Methoxybenzal)Acetophenone

- 4-Methoxychalcone

- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.

- METHOXYCHALCONE, 4-(RG)

- (4-Methoxybenzylidene)acetophenone

- (p-Methoxybenzylidene)acetophenone

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one

- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one

- Chalcone, 4-methoxy-

- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-

- XUFXKBJMCRJATM-FMIVXFBMSA-N

- Phenyl p-methoxystyryl ketone

- NSC636917

- 4'-Methoxybenzylideneacetophenone

- Q633959

- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)

- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)

- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone

- 4-Methoxystyryl phenyl ketone

- 4′-Methoxybenzylideneacetophenone

- NSC 11866

- NSC 636917

- p-Methoxystyryl phenyl ketone

- EINECS 213-499-7

- AI3-17319

- AKOS024306989

- SY049670

- CCRIS 2230

- p-Methoxyphenyl styryl ketone

- PD158954

- FT-0618934

- 3-(4-Methoxy-phenyl)-1-phenyl-propenone

- XUFXKBJMCRJATM-UHFFFAOYSA-N

- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one

- DTXSID70870818

- PD158953

- Anisal-acetophenon

- 4-methoxy chalcone

- BBL019090

- M1409

- CS-0181937

- Z46028374

- MFCD00017179

- DTXSID601313945

- CHEMBL105496

- NSC-170287

- W-100150

- LS-14472

- 10L-722

- Q63395979

- trans-4-Methoxychalcone

- NS00015322

- 22252-15-9

- 959-33-1

- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one

- BDBM86005

- NSC170287

- NSC-636917

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one

- HY-W083376A

- Chalcone, 4

- EN300-16058

- NSC-11866

- SCHEMBL521906

- SCHEMBL1566431

- S10243

- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-

- AKOS000447894

- 4-Methoxychalcone-1

- STK993811

- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9

- AE-641/00576037

- NSC11866

- XAA25215

-

- MDL: MFCD00017179

- Inchi: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

- Chave InChI: XUFXKBJMCRJATM-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1

- BRN: 978742

Propriedades Computadas

- Massa Exacta: 238.09900

- Massa monoisotópica: 238.09938

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 4

- Complexidade: 282

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 3.1

- Superfície polar topológica: 26.3

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.114

- Ponto de Fusão: 74.0 to 77.0 deg-C

- Ponto de ebulição: 340.88°C (rough estimate)

- Ponto de Flash: 180.4 °C

- Índice de Refracção: 1.6290 (estimate)

- PSA: 26.30000

- LogP: 3.59130

- Solubilidade: Not determined

4-Methoxychalcone Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36

-

Identificação dos materiais perigosos:

- Frases de Risco:R38

4-Methoxychalcone Dados aduaneiros

- CÓDIGO SH:2914509090

- Dados aduaneiros:

China Customs Code:

2914509090Overview:

2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxychalcone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16058-10.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 10g |

$35.0 | 2023-06-04 | |

| Enamine | EN300-16058-2.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 2.5g |

$25.0 | 2023-06-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |

4-Methoxychalcone |

959-33-1 | >98.0%(HPLC) | 100g |

¥1252.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |

4-Methoxychalcone |

959-33-1 | 98% | 25g |

¥422.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |

4-Methoxychalcone |

959-33-1 | 100mg |

¥668.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |

4-Methoxychalcone |

959-33-1 | ≥98%(GC) | 25g |

¥353.00 | 2022-09-01 | |

| Enamine | EN300-16058-0.05g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.05g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-16058-0.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.5g |

$19.0 | 2023-06-04 | |

| Fluorochem | 092495-100g |

E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 95% | 100g |

£129.00 | 2022-03-01 | |

| Enamine | EN300-16058-5.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 5g |

$26.0 | 2023-06-04 |

4-Methoxychalcone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Referência

- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole, E-Journal of Chemistry, 2010, 7(3), 745-750

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C

Referência

- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, Journal of Molecular Structure, 2011, 1006(1-3), 147-158

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C

Referência

- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 6 h, rt

Referência

- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2, Results in Chemistry, 2022, 4,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C

Referência

- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids, Current Catalysis, 2021, 10(2), 103-107

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water

Referência

- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane

Referência

- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction, Journal of Organic Chemistry, 1989, 54(15), 3695-701

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

Referência

- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins, Anales de Quimica, 1987, 83(1), 121-3

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt

1.2 Reagents: Dichloromethane ; > 1 min, heated

1.2 Reagents: Dichloromethane ; > 1 min, heated

Referência

- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Cuihua Xuebao, 2008, 29(7), 602-606

Synthetic Routes 16

Condições de reacção

1.1 Catalysts: Titania ; 2 min, heated

Referência

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C

Referência

- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions, Iranian Journal of Catalysis, 2012, 2(4), 157-163

Synthetic Routes 20

Condições de reacção

1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900

4-Methoxychalcone Raw materials

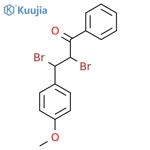

- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-

- p-Methoxybenzaldehyde

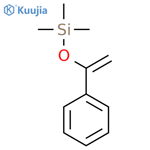

- 1-Phenyl-1-trimethylsilyloxyethylene

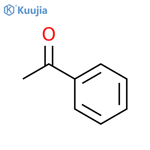

- Acetophenone

- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide

4-Methoxychalcone Preparation Products

4-Methoxychalcone Literatura Relacionada

-

Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635

-

2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658

-

Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000

-

4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309

-

5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos Linear 1,3-difenilpropanóides retrochalconas

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos Linear 1,3-difenilpropanóides Chalconas e dihidrochalconas retrochalconas

- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter

- Solventes e Químicos Orgânicos Compostos Orgânicos aldeído/cetona

959-33-1 (4-Methoxychalcone) Produtos relacionados

- 2657-25-2(4'-Hydroxychalcone)

- 20426-12-4(4-Hydroxychalcone)

- 2373-89-9(4,4'-Dimethoxychalcone)

- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)

- 53744-28-8(3,4-Dimethoxychalcone)

- 959-23-9(4'-Methoxychalcone)

- 2171705-71-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidopent-4-enoic acid)

- 1803742-54-2(Methyl 3-(5-bromo-2-(methylthio)phenyl)propanoate)

- 1422144-42-0(AR-13324 mesylate)

- 1820705-98-3(1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine; oxalic acid)

Fornecedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente